molecular formula C13H15NO3S2 B2865314 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide CAS No. 2097856-92-1

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide

Cat. No.: B2865314
CAS No.: 2097856-92-1
M. Wt: 297.39
InChI Key: BCZOVMRHELEALD-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide is a compound that features a unique structure with two thiophene rings and a methoxyacetamide group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and biological activities .

Scientific Research Applications

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide has a wide range of applications in scientific research:

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the study and development of thiophene derivatives, including “N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide”, could be a promising direction for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide typically involves the condensation of thiophene derivatives with appropriate acetamide precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced acetamide derivatives, and various substituted thiophene compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide is unique due to its combination of two thiophene rings and a methoxyacetamide group, which imparts distinct electronic and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-17-8-12(15)14-9-13(16,10-4-2-6-18-10)11-5-3-7-19-11/h2-7,16H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZOVMRHELEALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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